molecular formula C6Br4Cl2 B2811528 1,2,4,5-Tetrabromo-3,6-dichlorobenzene CAS No. 31604-30-5

1,2,4,5-Tetrabromo-3,6-dichlorobenzene

Cat. No.: B2811528
CAS No.: 31604-30-5
M. Wt: 462.58
InChI Key: ZFQCODABQWEQLM-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-dichlorobenzene is a halogenated aromatic compound with the molecular formula C6Br4Cl2 It is characterized by the presence of four bromine atoms and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrabromo-3,6-dichlorobenzene can be synthesized through the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,4,5-tetrachlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution of the hydrogen atoms with bromine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-3,6-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms with hydroxyl groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro groups into the benzene ring.

    Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form less halogenated derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-dichlorobenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrabromo-3,6-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrabromobenzene: Similar structure but lacks chlorine atoms.

    1,2,4,5-Tetrachlorobenzene: Similar structure but lacks bromine atoms.

    1,3,5-Tribromobenzene: Contains three bromine atoms and lacks chlorine atoms.

Uniqueness

1,2,4,5-Tetrabromo-3,6-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4Cl2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCODABQWEQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31604-30-5
Record name 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE
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